molecular formula C16H25N5O3S B7001060 N-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

Cat. No.: B7001060
M. Wt: 367.5 g/mol
InChI Key: WPUALPOFQOJBOD-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a sulfamoyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3S/c1-17-25(23,24)11-13-3-2-6-21(10-13)16(22)20-14-8-18-15(19-9-14)7-12-4-5-12/h8-9,12-13,17H,2-7,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUALPOFQOJBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCCN(C1)C(=O)NC2=CN=C(N=C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Cyclopropylmethyl Substitution:

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the pyrimidine and piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or sulfamoyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Granisetron: A compound with a similar piperidine structure, used as an antiemetic.

    Ondansetron: Another piperidine derivative with antiemetic properties.

    Glycopyrrolate: A compound with a similar sulfamoyl group, used as an anticholinergic agent.

Uniqueness

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is unique due to its combination of a pyrimidine ring, a piperidine ring, and a sulfamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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